molecular formula C13H11BBrNO5 B12060958 1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

Cat. No.: B12060958
M. Wt: 351.95 g/mol
InChI Key: ZNACQWWAWVGCRP-UHFFFAOYSA-N
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Description

1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound with a unique structure that combines elements of benzofuran and azabicyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Mannich condensation reaction, where formaldehyde and alkylamines or diamines are used to form the desired bicyclic structure . The reaction is usually carried out in methanol under reflux conditions for about 18 hours, yielding the target compound in moderate to good yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[33

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione stands out due to its combination of benzofuran and azabicyclo frameworks, which confer unique chemical and biological properties

Properties

Molecular Formula

C13H11BBrNO5

Molecular Weight

351.95 g/mol

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C13H11BBrNO5/c1-16-6-12(17)20-14(16,21-13(18)7-16)11-5-8-4-9(15)2-3-10(8)19-11/h2-5H,6-7H2,1H3

InChI Key

ZNACQWWAWVGCRP-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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